molecular formula C₄D₇N₃O B1159650 3-(Methylnitrosamino)propionitrile-d7

3-(Methylnitrosamino)propionitrile-d7

Cat. No.: B1159650
M. Wt: 120.16
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance in Nitrosamine (B1359907) Mechanistic Studies

The parent compound, 3-(Methylnitrosamino)propionitrile (MNPN), is a recognized carcinogen. It has been identified in the saliva of individuals who chew betel quid, a practice linked to an increased risk of oral cancers. scilit.com The International Agency for Research on Cancer (IARC) has classified MNPN as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans. cymitquimica.com

Research has shown that MNPN is a potent carcinogen in animal models, inducing tumors in the nasal cavity and liver of rats. scilit.com The carcinogenicity of nitrosamines like MNPN is linked to their metabolic activation into reactive electrophilic species that can bind to DNA, forming DNA adducts. This process can lead to mutations and initiate the process of carcinogenesis. Specifically, studies on MNPN have demonstrated its ability to methylate DNA in various tissues. scilit.com Understanding the precise mechanisms of this metabolic activation and DNA damage is a critical area of cancer research.

Rationale for Deuterium (B1214612) Labeling in Investigating Compound Fate

The use of deuterium-labeled compounds, such as 3-(Methylnitrosamino)propionitrile-d7, is a cornerstone of modern analytical and metabolic research for several key reasons:

Internal Standards for Accurate Quantification: In analytical chemistry, particularly in studies using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), deuterated analogs are the gold standard for internal standards. Because this compound has nearly identical physicochemical properties to the non-labeled MNPN, it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished from the native compound by the mass spectrometer. By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the amount of the unlabeled target compound, correcting for any loss that may occur during sample processing.

Metabolic Tracing and Pathway Elucidation: Deuterium labeling is an invaluable tool for tracing the metabolic fate of a compound within a biological system. By administering the deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME). The deuterium atoms act as a stable, non-radioactive tag, allowing for the identification of metabolites through the characteristic mass shift they impart.

Investigating Reaction Mechanisms and Kinetic Isotope Effects: The substitution of hydrogen with deuterium can influence the rate of chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-determining step. This phenomenon, known as the kinetic isotope effect, can provide profound insights into the mechanisms of enzymatic reactions. For instance, if the metabolic activation of a nitrosamine involves the hydroxylation at a deuterated position, a slower rate of metabolism may be observed compared to the non-deuterated compound. This can help pinpoint the specific metabolic pathways responsible for carcinogenesis. Studies on other deuterated nitrosamines have shown that the position of the deuterium can alter the compound's carcinogenic potency by affecting its metabolic activation.

Foundational Research Observations in Biological Systems

While specific in-vivo or in-vitro studies detailing the biological fate of this compound are not extensively published, the body of research on the parent compound, MNPN, provides the foundational context for its use.

Research on MNPN in F344 rats has established its carcinogenic profile. Following administration, MNPN was found to methylate DNA, forming adducts such as 7-methylguanine (B141273) and O6-methylguanine in tissues including the liver and nasal mucosa, with the highest levels of these adducts found in the nasal cavity. scilit.com This indicates that metabolic activation of MNPN leads to the formation of a methylating agent.

The table below summarizes key findings from research on the non-deuterated parent compound, MNPN, which informs the potential applications and investigations involving its deuterated analog.

Research FindingOrganism/SystemImplication for d7 Analog Research
Detection in saliva of betel quid chewersHumansUse of d7-MNPN as an internal standard for quantifying human exposure.
Induction of nasal and liver tumorsF344 Ratsd7-MNPN can be used to trace metabolic pathways leading to tumor formation in these target organs.
Formation of DNA adducts (7-methylguanine, O6-methylguanine)F344 RatsInvestigating the kinetic isotope effect of d7-MNPN on the rate of DNA adduct formation to clarify metabolic activation steps.

The analytical properties of 3-(Methylnitrosamino)propionitrile and its deuterated form are central to their roles in research. The following table illustrates the key differences utilized in mass spectrometry-based analysis.

CompoundChemical FormulaMolecular Weight ( g/mol )Role in Analysis
3-(Methylnitrosamino)propionitrileC4H7N3O~113.12Analyte (Target Compound)
This compoundC4D7N3O~120.16Internal Standard for Quantification

By using the d7 analog, researchers can achieve more precise and reliable measurements of MNPN in complex biological matrices, thereby enhancing the understanding of its exposure, toxicology, and carcinogenic mechanisms.

Properties

Molecular Formula

C₄D₇N₃O

Molecular Weight

120.16

Synonyms

3-[Methyl)nitrosoamino]propanenitrile-d7;  3-[N-Nitroso(methyl-d3)amino]propionitrile-d7

Origin of Product

United States

Metabolic Pathways and Biotransformation Mechanisms

Initial Enzymatic Transformations

The initial steps in the biotransformation of 3-(Methylnitrosamino)propionitrile-d7 are crucial in determining its biological activity. These transformations are primarily oxidative or reductive in nature.

The most significant metabolic activation pathway for carcinogenic N-nitrosamines is α-hydroxylation. nih.govacs.org This process involves the enzymatic oxidation of a carbon atom adjacent (in the alpha-position) to the nitroso group. nih.gov This reaction is predominantly catalyzed by cytochrome P450 enzymes, particularly CYP2E1 in human liver microsomes. nih.gov

For 3-(Methylnitrosamino)propionitrile (MNPN), this would involve hydroxylation of either the methyl group or the methylene (B1212753) carbon of the propionitrile (B127096) side chain. Following the general mechanism for nitrosamines like N-nitrosodimethylamine (NDMA), α-hydroxylation results in an unstable intermediate. nih.gov This intermediate spontaneously decomposes to generate highly reactive electrophilic species, such as a methyldiazonium ion, which are capable of alkylating DNA. nih.gov The formation of DNA adducts, such as 7-methylguanine (B141273) and O6-methylguanine, has been observed following administration of the non-deuterated parent compound, MNPN, in rats, with the highest levels detected in the nasal mucosa. nih.gov This finding is consistent with metabolic activation via α-hydroxylation leading to a DNA-methylating agent. nih.gov The generation of these reactive intermediates is considered a key step in the initiation of carcinogenesis associated with these compounds. nih.govacs.org

In addition to oxidative pathways, N-nitrosamines can undergo reductive metabolism. nih.gov Studies have demonstrated that under anaerobic conditions, N-nitrosamines can be reduced to their corresponding hydrazine (B178648) derivatives. nih.gov This biotransformation can be catalyzed by enzymes such as liver aldehyde oxidase. nih.gov For instance, N-nitrosodiphenylamine has been shown to be reduced to 1,1-diphenylhydrazine (B1198277) by guinea pig liver supernatant. nih.gov While this pathway is less commonly associated with the toxification of nitrosamines compared to α-hydroxylation, it represents an alternative metabolic route. The reduction of nitrosamines to hydrazines can also be achieved chemically using various reducing agents, such as zinc dust in acetic acid or titanium(II) reagents. acs.org

N-oxidation is another potential, though less characterized, metabolic pathway for nitrosamines. This process would involve the oxidation of the nitrogen atoms within the nitroso functional group. While α-hydroxylation is the primary route for metabolic activation, the complex biotransformation of xenobiotics can involve multiple oxidative pathways. Chemicals such as nitrosamines can indirectly lead to the generation of reactive oxygen species (ROS), contributing to cellular oxidative stress. mdpi.com However, direct N-oxidation as a primary detoxification or activation pathway for 3-(Methylnitrosamino)propionitrile has not been extensively documented in comparison to α-hydroxylation.

Pathway Key Enzyme(s) Primary Products Significance
α-Hydroxylation Cytochrome P450 (e.g., CYP2E1) nih.govα-hydroxy-nitrosamine, Diazonium ions, Aldehydes nih.govMajor activation pathway leading to DNA-alkylating species. nih.govacs.org
Reductive Metabolism Aldehyde Oxidase nih.gov1,1-Disubstituted Hydrazines nih.govAn alternative metabolic route, particularly under anaerobic conditions. nih.gov
N-Oxidation Not well-defined for this compoundOxidized nitroso-group speciesA theoretical pathway; less documented than other routes for nitrosamines.

Isotopic Tracing of Metabolic Intermediates

The use of stable isotope-labeled compounds, such as this compound, is an invaluable tool in metabolic research. adventchembio.comresearchgate.net The deuterium (B1214612) atoms act as a tracer, allowing researchers to follow the molecule and its metabolic products through complex biological systems.

Deuterium-labeled analogs are structurally and chemically almost identical to their native forms but have a slightly higher molecular weight. adventchembio.com This mass difference is the key to their utility. Using mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), molecules containing deuterium can be precisely distinguished from their non-deuterated counterparts and other endogenous compounds. usp.org

This allows researchers to:

Trace Bioactivation Pathways: By administering this compound, scientists can track the appearance of deuterated metabolites, helping to elucidate the specific bioactivation pathways it undergoes in vitro or in vivo. adventchembio.com

Confirm Metabolic Steps: The replacement of hydrogen with deuterium at a specific site can lead to a "deuterium isotope effect," where the cleavage of the carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. nih.govnih.gov A reduced rate of metabolism or mutagenicity for a deuterated compound compared to its non-deuterated analog can confirm that the cleavage of a bond at the labeled position is a rate-limiting step in the metabolic activation process. nih.gov This has been observed for other nitrosamines, where deuterium substitution at the α-position reduced their metabolic oxidation rate. nih.gov

Technique Principle Application for this compound
Mass Spectrometry (MS) Separation of ions based on mass-to-charge ratio. usp.orgDifferentiates the d7-labeled compound and its metabolites from endogenous molecules based on their higher mass. adventchembio.comusp.org
Deuterium Isotope Effect Slower rate of C-D bond cleavage compared to C-H bond cleavage. nih.govCan be used to investigate if α-hydroxylation is a rate-limiting step in the metabolism of this specific compound. nih.govnih.gov

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov While metabolite concentrations are a snapshot, fluxes provide a dynamic view of cellular metabolism. nih.gov MFA uses stable isotope tracers to measure these intracellular rates, which are not directly measurable. nih.gov

In the context of this compound, an MFA study would involve administering the labeled compound and measuring the isotopic labeling patterns of its metabolites over time. nih.gov The core principle is that the labeling pattern of a product is the flux-weighted average of its precursor substrates' labeling patterns. nih.gov By creating a mathematical model of the expected metabolic pathways and fitting it to the experimental mass spectrometry data, researchers can calculate the flux through specific biotransformation routes. researchgate.net This approach allows for the quantitative determination of how much of the compound is being processed through the α-hydroxylation pathway versus the reductive pathway, providing a detailed and quantitative understanding of its metabolic fate. nih.govresearchgate.net

Molecular Mechanisms of Detoxification

Detoxification pathways are essential for mitigating the harmful effects of xenobiotics, including nitrosamines. These processes, often categorized as Phase II metabolism, involve the conjugation of the parent compound or its metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion from the body. encyclopedia.pubmdpi.com For nitrosamines, key detoxification mechanisms include glucuronidation and glutathione-mediated conjugation.

Glucuronidation Conjugation Pathways

Glucuronidation is a major Phase II detoxification reaction where the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. pjoes.com This conjugation results in the formation of more polar glucuronide conjugates that are readily eliminated in urine or bile. pjoes.com

Some metabolites of nitrosamines that retain a nitroso group can be conjugated with glucuronic acid and excreted. pjoes.com For instance, the detoxification of the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) involves its carbonyl reduction to form NNAL, which then undergoes glucuronidation for excretion. nih.gov While direct glucuronidation of 3-(Methylnitrosamino)propionitrile is not extensively documented, it is a plausible detoxification pathway for its hydroxylated metabolites. The efficiency of glucuronidation can vary significantly between different species and tissues. nih.gov

Table 1: Examples of Compounds Undergoing Glucuronidation This table is for illustrative purposes of the glucuronidation process and includes compounds structurally related to potential metabolites of nitrosamines.

CompoundEnzymeOrganism/TissueReference
3-O-methylnoradrenalineGlucuronyltransferaseGuinea-pig liver nih.gov
HarmalolGlucuronyltransferaseGuinea-pig liver nih.gov
HarmolGlucuronyltransferaseGuinea-pig liver nih.gov

Glutathione-Mediated Biotransformations

Conjugation with glutathione (B108866) (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is another crucial detoxification mechanism. nih.gov This reaction can occur spontaneously or be catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.govmdpi.com GSTs play a vital role in protecting cells from electrophilic compounds by catalyzing their conjugation with GSH, leading to the formation of more water-soluble and less toxic metabolites that can be further processed and excreted. nih.govnih.gov

The process of glutathione conjugation typically results in the formation of glutathione S-conjugates, which are more polar and readily excretable. encyclopedia.pubmdpi.com This pathway is a primary defense against a wide array of xenobiotics, including various carcinogens and anticancer drugs. nih.govnih.gov While the direct glutathione conjugation of 3-(Methylnitrosamino)propionitrile is not specifically detailed in the provided context, it is a known pathway for the detoxification of other electrophilic compounds and metabolites that may arise from nitrosamine biotransformation. nih.gov In some cases, glutathione conjugation can also lead to bioactivation, where the resulting conjugate is more reactive than the parent compound, though this is less common. nih.govnih.gov

Table 2: Key Aspects of Glutathione-Mediated Biotransformation

FeatureDescriptionReference
Enzymes Glutathione S-transferases (GSTs) catalyze the conjugation. mdpi.comnih.gov
Cofactor Reduced glutathione (GSH) is the endogenous conjugating agent. nih.gov
Mechanism Nucleophilic attack of the thiol group of GSH on an electrophilic center of the substrate. nih.gov
Outcome Formation of polar, water-soluble glutathione S-conjugates, facilitating excretion. encyclopedia.pubmdpi.com
Significance Primarily a detoxification pathway, protecting cellular components from electrophilic damage. nih.gov

Molecular Mechanisms of Nucleic Acid Interaction

DNA Adduct Formation Dynamics

Metabolic activation of nitrosamines is a prerequisite for their interaction with DNA. nih.gov For compounds like MNPN, this typically involves enzymatic α-hydroxylation by cytochrome P450 (CYP) enzymes. This initial step transforms the relatively inert parent compound into unstable α-hydroxy nitrosamines, which then decompose to form highly reactive electrophiles, such as diazonium ions or carbenium ions. nih.gov These electrophiles are the ultimate alkylating agents that attack nucleophilic sites on DNA bases.

Characterization of Methylated Guanine (B1146940) Adducts (e.g., O6-methylguanine, 7-methylguanine)

While MNPN is primarily known for cyanoethylation, its structural similarity to other methylnitrosamines, such as the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), suggests that methylation of DNA is also a potential consequence of its metabolism. nih.gov The metabolic activation of methylnitrosamines can generate a methyldiazonium ion, a potent methylating agent. nih.govnih.gov This intermediate can react with DNA to form various methylated bases.

Two of the most significant methylated guanine adducts are 7-methylguanine (B141273) (7-meG) and O⁶-methylguanine (O⁶-meG). 7-meG is often the most abundant adduct, but it is less mutagenic as it does not significantly disrupt the Watson-Crick hydrogen bonding. In contrast, O⁶-meG is highly miscoding. Its formation alters the hydrogen bonding properties of the guanine base, causing it to pair with thymine (B56734) instead of cytosine during DNA replication. If not repaired, this leads to G:C to A:T transition mutations, which are frequently observed in oncogenes and tumor suppressor genes in cancers associated with nitrosamine exposure. nih.gov The formation of these adducts is a critical step in the carcinogenicity of many nitrosamines. nih.gov

Investigation of Cyanoethylation of DNA

The defining reaction of MNPN with DNA is cyanoethylation. Metabolic α-hydroxylation of MNPN is believed to produce 2-cyanoethyldiazohydroxide. nih.govaacrjournals.org This intermediate can react with DNA, leading to the formation of cyanoethyl adducts.

Research has successfully identified and characterized two major deoxyguanosine adducts resulting from this interaction: 7-(2-cyanoethyl)guanine (B35090) and O⁶-(2-cyanoethyl)guanine. nih.govnih.govaacrjournals.org These adducts have been synthesized and characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and proton magnetic resonance spectroscopy. nih.govaacrjournals.org In vivo studies in F344 rats treated with MNPN have shown that these cyanoethyl adducts form in various tissues, including the liver, esophagus, and nasal mucosa. nih.govaacrjournals.org Notably, the highest levels of these adducts were found in the nasal cavity, a primary target organ for MNPN-induced carcinogenesis. nih.govaacrjournals.org

The formation of O⁶-(2-cyanoethyl)guanine is particularly significant due to the established miscoding potential of adducts at the O⁶ position of guanine. nih.gov

Table 1: Key Cyanoethyl Adducts Formed by MNPN

Adduct Name Site of Formation on Guanine Significance
7-(2-cyanoethyl)guanine N7 position A major adduct formed, serves as a biomarker of exposure. nih.govaacrjournals.org
O⁶-(2-cyanoethyl)guanine O⁶ position A miscoding lesion, potentially leading to G:C to A:T mutations. nih.govnih.gov
N³-cyanoethylthymine N3 position Can inhibit DNA polymerase and act as a chain terminator. nih.govglenresearch.com

Formation of Related Pyridyloxobutyl and Hydroxybutyl DNA Adducts

While MNPN itself causes cyanoethylation, studying adducts from related nitrosamines provides insight into the broader mechanisms of DNA damage. The tobacco-specific nitrosamine NNK undergoes α-hydroxylation at its methyl group, leading to an intermediate that forms pyridyloxobutyl (POB) DNA adducts. nih.govnih.gov These adducts are considered crucial to the carcinogenicity of NNK. nih.gov

NNK can also be metabolically reduced to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is also a potent carcinogen. nih.gov NNAL, in turn, is metabolically activated to intermediates that form pyridylhydroxybutyl (PHB) DNA adducts. nih.govnih.gov The formation of both POB and PHB adducts has been extensively documented in tissues susceptible to NNK and NNAL carcinogenesis, such as the lung and nasal mucosa of rats. nih.govnih.gov The relative levels of these different adduct types can vary significantly between tissues. nih.gov

Stereochemical Influences on Adduct Formation

Stereochemistry can play a significant role in the metabolic activation and DNA-binding of carcinogens. The metabolic reduction of NNK to NNAL is stereoselective and creates a chiral center, resulting in (R)-NNAL and (S)-NNAL enantiomers. nih.gov

Studies on rats treated with the individual enantiomers of NNAL have revealed significant differences in the formation of DNA adducts. In the lungs of rats treated with (R)-NNAL, PHB phosphate (B84403) adducts were the predominant type, whereas in (S)-NNAL-treated rats, there was a more balanced, yet substantial, formation of both PHB and POB adducts. nih.gov This demonstrates that the stereochemical configuration of the carcinogen can profoundly influence its metabolic fate and the profile of DNA damage it induces.

Table 2: Stereochemical Effects on NNAL DNA Adduct Formation in Rat Lung

NNAL Enantiomer Predominant Adduct Type Adduct Distribution
(R)-NNAL Pyridylhydroxybutyl (PHB) phosphate adducts Accounted for 45-51% of total measured adducts. nih.gov
(S)-NNAL Pyridylhydroxybutyl (PHB) and Pyridyloxobutyl (POB) phosphate adducts PHB adducts accounted for 30-36% and POB adducts for 11-38% of total adducts. nih.gov

DNA Alkylation Processes and Consequences

DNA alkylation is the covalent modification of DNA by alkylating agents. For nitrosamines like MNPN, this process is not direct but is the result of metabolic activation. nih.gov The consequences of DNA alkylation are manifold, ranging from cytotoxicity to mutagenesis, which can ultimately lead to cancer. nih.gov

Enzymatic Mediation of DNA Alkylation

The bioactivation of MNPN and other nitrosamines is mediated by enzymes, primarily the cytochrome P450 (CYP450) family of monooxygenases. nih.gov These enzymes catalyze the α-hydroxylation that initiates the decomposition of the nitrosamine into a reactive alkylating species. nih.govnih.gov In vitro experiments have also utilized enzymes like porcine liver esterase to catalyze the reaction of MNPN precursors with DNA bases to study the resulting adducts. nih.govaacrjournals.org

Once DNA is damaged, cellular DNA repair enzymes work to remove the adducts and restore the integrity of the DNA sequence. The O⁶-methylguanine-DNA methyltransferase (MGMT) enzyme is a key defense mechanism, as it specifically and directly removes alkyl groups from the O⁶ position of guanine, preventing mutations. nih.govnih.gov Other pathways, such as base excision repair (BER), initiated by enzymes like alkyladenine glycosylase (AAG), are responsible for removing other types of adducts, including those at the N7 position of guanine. nih.gov The efficiency of these repair systems can significantly influence an individual's susceptibility to the carcinogenic effects of alkylating agents. nih.gov

Direct Alkylation Mechanisms and Sites

Upon metabolic activation, which is presumed to occur via α-hydroxylation catalyzed by cytochrome P450 enzymes, MNPN-d7 is converted into a highly reactive intermediate. nih.gov For the non-deuterated MNPN, this intermediate has been identified as 2-cyanoethyldiazohydroxide. nih.gov This unstable species can then decompose to a 2-cyanoethyl cation, which acts as the ultimate alkylating agent, or a related reactive species.

The substitution of hydrogen with deuterium (B1214612) in MNPN-d7, specifically on the methyl and propionitrile (B127096) groups, may influence the rate of this metabolic activation. Studies on other deuterated nitrosamines, such as N-nitrosodimethylamine-d6 (NDMA-d6), have demonstrated a kinetic isotope effect, where the deuterated compound is metabolized at a slightly slower rate than its non-deuterated counterpart. This effect could potentially lead to altered patterns of DNA adduct formation and distribution in different tissues.

The primary targets for alkylation by the reactive metabolite of MNPN are the nucleophilic centers within the DNA molecule. Research on MNPN has identified two major DNA adducts formed through this process. nih.gov

7-(2-cyanoethyl)guanine: This adduct is formed by the alkylation of the N7 position of guanine.

O⁶-(2-cyanoethyl)guanine: This adduct results from the alkylation of the O⁶ position of guanine. nih.gov

The formation of these adducts represents a direct chemical modification of the genetic material, leading to the initiation of DNA damage.

Induced DNA Damage and Repair Pathway Interactions

The presence of these cyanoethylated guanine adducts in the DNA sequence triggers a cascade of cellular responses aimed at repairing the damage and maintaining genomic integrity.

Molecular Events Leading to DNA Lesions

The formation of 7-(2-cyanoethyl)guanine and O⁶-(2-cyanoethyl)guanine constitutes the initial molecular lesions. nih.gov These adducts can disrupt the normal structure and function of DNA in several ways:

Distortion of the DNA Helix: The addition of the bulky 2-cyanoethyl group can cause steric hindrance and alter the local conformation of the DNA double helix.

Altered Base Pairing: O⁶-alkylguanine adducts, in particular, are known to be highly miscoding lesions. O⁶-(2-cyanoethyl)guanine can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations if not repaired. nih.gov

Spontaneous Depurination: N7-alkylguanine adducts can weaken the N-glycosidic bond, leading to the spontaneous loss of the modified base from the DNA backbone, creating an apurinic (AP) site. nih.gov These AP sites are non-coding and can block DNA replication and transcription.

The relative levels of these different adducts can vary depending on the tissue and the metabolic activity of the cells. Studies with MNPN in rats have shown that the highest levels of these adducts are found in the nasal mucosa, a primary target for its carcinogenic effects. nih.govnih.gov

AdductSite of AlkylationPotential Consequence
7-(2-cyanoethyl)guanineN7 position of GuanineHelix distortion, spontaneous depurination leading to AP sites. nih.gov
O⁶-(2-cyanoethyl)guanineO⁶ position of GuanineMiscoding lesion, leads to G:C to A:T transition mutations. nih.gov

Interference with DNA Repair Mechanisms

The persistence of these DNA lesions is a critical determinant of their mutagenic and carcinogenic potential. Cells have evolved sophisticated DNA repair pathways to counteract such damage. The primary pathways involved in the repair of adducts similar to those formed by MNPN-d7 are Base Excision Repair (BER) and Direct Reversal Repair.

Base Excision Repair (BER): This pathway is primarily responsible for the removal of smaller, non-helix-distorting base lesions. N7-alkylguanine adducts are typically recognized and excised by specific DNA glycosylases, initiating the BER cascade. nih.govyoutube.comyoutube.com This process involves the removal of the damaged base, followed by incision of the DNA backbone, synthesis of a new DNA segment, and ligation.

Direct Reversal Repair by O⁶-methylguanine-DNA methyltransferase (MGMT): The O⁶-alkylguanine adducts are specifically repaired by the MGMT protein. nih.govnih.gov This "suicide" enzyme directly transfers the alkyl group from the O⁶ position of guanine to a cysteine residue within its own active site. nih.gov This action restores the guanine base in a single step but inactivates the MGMT protein. The efficiency of this repair system is therefore dependent on the rate of MGMT synthesis.

While direct inhibition of DNA repair enzymes by MNPN-d7 or its metabolites has not been explicitly demonstrated, the formation of bulky adducts like 7-(2-cyanoethyl)guanine and O⁶-(2-cyanoethyl)guanine can pose a challenge to the DNA repair machinery. The efficiency of repair can be influenced by the size and structure of the adduct. For instance, some studies suggest that larger alkyl groups on the O⁶ position of guanine can be repaired less efficiently by MGMT compared to smaller methyl groups. Furthermore, if the rate of adduct formation overwhelms the capacity of the repair pathways, the lesions can persist and lead to mutations. In some cases, bulky adducts that distort the DNA helix may also be recognized by the Nucleotide Excision Repair (NER) pathway. nih.gov

DNA LesionPrimary Repair PathwayKey Enzymes/Proteins
7-(2-cyanoethyl)guanineBase Excision Repair (BER)DNA glycosylases, AP endonuclease, DNA polymerase, DNA ligase. youtube.comyoutube.com
O⁶-(2-cyanoethyl)guanineDirect Reversal RepairO⁶-methylguanine-DNA methyltransferase (MGMT). nih.govnih.gov

Enzymatic Biocatalysis and Reaction Kinetics

Cytochrome P450 Enzyme System Involvement

The Cytochrome P450 (P450) superfamily of heme-containing monooxygenases is a primary driver of Phase I metabolism for a vast array of xenobiotics, including nitrosamines. washington.edunih.gov These enzymes catalyze oxidative reactions that are crucial for the metabolic activation of compounds like MNPN. nih.gov

The biotransformation of 3-(Methylnitrosamino)propionitrile is mediated by several P450 isoforms. Research has identified that CYP1B1 and CYP2A13 are involved in the oxidative activation of MNPN. nih.gov Notably, CYP2A6 has been identified as a major enzyme in this process. nih.gov

To understand the broader context of nitrosamine (B1359907) metabolism by key P450 enzymes, insights can be drawn from the extensively studied tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). For NNK, several P450 isoforms, including CYP2A6, CYP2D6, CYP2E1, and CYP3A4, are instrumental in its α-hydroxylation, a critical activation step. nih.gov Both CYP2A6 and CYP2A13 are recognized for their significant roles in the metabolic activation of tobacco-specific nitrosamines, with CYP2A13 showing a markedly higher mutagenic effect for NNK than CYP2A6. nih.gov Studies using specific inhibitors have further elucidated these roles; for instance, coumarin (B35378) (a CYP2A6 inhibitor) and troleandomycin (B1681591) (a CYP3A4 inhibitor) were shown to inhibit the formation of certain NNK metabolites. nih.gov This suggests that CYP2A6 and CYP3A4 are important for the activation of NNK. nih.gov

P450 IsoformRole in Nitrosamine BiotransformationSubstrate Mentioned in Research
CYP2A6Major enzyme in oxidative activation. nih.gov Inhibition studies confirm its role in hydroxylation. nih.govMNPN, NNK
CYP2A13Involved in oxidative activation; shows higher activity than CYP2A6 for NNK. nih.govnih.govMNPN, NNK
CYP1B1Participates in the oxidative activation. nih.govMNPN
CYP2D6Exhibits a high capacity for keto alcohol formation from NNK, though with a high KM value. nih.govNNK
CYP2E1Shows selectivity for α-methyl hydroxylation of NNK, leading to keto alcohol formation. nih.govNNK
CYP3A4Oxidizes NNK to keto aldehyde, albeit with a high KM. nih.gov Inhibition studies confirm its involvement. nih.govNNK

For the formation of keto aldehyde from NNK via α-methylene hydroxylation, human P450 2A6 demonstrated the lowest KM value (118 µM), indicating a high affinity for the substrate. nih.gov In contrast, expressed human P450 3A4 also oxidized NNK to keto aldehyde but with a high KM. nih.gov For the formation of keto alcohol via α-methyl hydroxylation, human P450s 2E1 and 2D6 showed a high capacity, but their KM values for this reaction were in the millimolar range, suggesting lower affinity. nih.gov The KM value for recombinant CYP2A6 in the 3-hydroxylation of pilocarpine (B147212) was found to be 3.1 µM, comparable to that in human liver microsomes (1.5 µM), showcasing its efficiency. nih.gov

P450 IsoformSubstrateMetabolic ReactionKM Value (µM)
CYP2A6NNKKeto Aldehyde Formation118 nih.gov
CYP2E1NNKKeto Alcohol FormationHigh (millimolar range) nih.gov
CYP2D6NNKKeto Alcohol FormationHigh (millimolar range) nih.gov
CYP3A4NNKKeto Aldehyde FormationHigh nih.gov

Non-P450 Enzymatic Systems

While P450 enzymes are central to Phase I oxidative metabolism, other enzymatic systems also play crucial roles in the biotransformation of xenobiotics. nih.govnih.gov These include reductive enzymes and Phase II conjugation enzymes.

Carbonyl reducing enzymes, including carbonyl reductases and aldo-keto reductases, are significant in the metabolism of compounds with ketone functionalities. nih.gov In the context of nitrosamines, the carbonyl reduction of NNK to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL) is a major metabolic pathway. nih.govresearchgate.net This reduction is considered a detoxification step. nih.gov Studies on human placenta have shown that cytosolic fractions contain carbonyl reductases capable of this conversion. nih.govresearchgate.net This highlights the potential for similar reductive pathways to be involved in the metabolism of other nitrosamines that possess carbonyl groups or can be metabolized to intermediates with such groups.

UDP-glucuronosyltransferases (UGTs) are key Phase II enzymes that catalyze the conjugation of a glucuronic acid moiety to a substrate. nih.gov This process, known as glucuronidation, increases the water solubility of metabolites, facilitating their excretion from the body. nih.gov UGTs are critical for the detoxification of numerous carcinogens. nih.gov The extrahepatic UGT1A10, for example, exhibits high activity against NNAL, the carcinogenic metabolite of NNK, by catalyzing its O-glucuronidation. nih.gov This suggests that glucuronidation is a significant detoxification pathway for hydroxylated metabolites of nitrosamines.

Modulation of Enzymatic Activity in Mechanistic Studies

The modulation of enzyme activity, through either induction or inhibition, is a fundamental tool in mechanistic toxicology and pharmacology. researchgate.net By using specific chemical inhibitors, researchers can identify the contribution of individual enzyme isoforms to a particular metabolic pathway.

of 3-(Methylnitrosamino)propionitrile-d7

The biotransformation of xenobiotics, including nitrosamines, is a critical area of study in toxicology and pharmacology. While specific enzymatic studies on this compound are not extensively documented in publicly available research, the metabolic pathways can be inferred from its non-deuterated counterpart, 3-(Methylnitrosamino)propionitrile (MNPN), and other structurally related nitrosamines. The deuterium (B1214612) labeling in the d7 variant is typically employed as a tool for tracing and quantifying metabolic products without fundamentally altering the metabolic pathways. The following sections detail the enzymatic processes involved in the metabolism of such compounds, focusing on inhibitor studies and the effects of enzyme modulation.

The metabolism of nitrosamines like MNPN is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are phase I drug-metabolizing enzymes. nih.gov These enzymes are crucial in the metabolic activation and detoxification of numerous compounds.

The enzymatic pathways responsible for the metabolism of nitrosamines are subject to inhibition by various compounds. These inhibitor studies are vital for understanding the specific enzymes involved and for predicting potential drug-drug or drug-food interactions.

Research on analogous tobacco-specific nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), provides significant insights into potential inhibitors of MNPN metabolism. Nicotine (B1678760), a major component of tobacco, has been shown to be a potent competitive inhibitor of the metabolic activation of NNK. researchgate.net This inhibition occurs because both nicotine and NNK are substrates for the same CYP enzymes, particularly CYP2A6. researchgate.net Given the structural similarities, it is plausible that nicotine could similarly inhibit the biotransformation of MNPN.

Phenethyl isothiocyanate (PEITC), a compound found in cruciferous vegetables, has also been identified as an inhibitor of the intestinal metabolism of NNK in rats. nih.gov This suggests that dietary components can influence the metabolic fate of nitrosamines.

The following table summarizes inhibitors that have been shown to affect the metabolism of structurally similar nitrosamines and are therefore relevant to the study of MNPN biotransformation.

InhibitorAffected Enzyme/PathwayObserved Effect on Related Nitrosamine (NNK)Potential Implication for MNPN Metabolism
Nicotine CYP2A6 (α-hydroxylation)Competitive inhibition of metabolic activation. researchgate.netPotential for reduced metabolic activation.
Phenethyl isothiocyanate (PEITC) Intestinal CYP enzymesInhibition of intestinal metabolism. nih.govAltered first-pass metabolism.
General CYP Inhibitors (e.g., Ketoconazole) Broad-spectrum CYP enzymesSignificant increase in the exposure to CYP substrates. nih.govPotential for decreased overall metabolism.

This table presents potential inhibitory effects on 3-(Methylnitrosamino)propionitrile metabolism based on studies of structurally related compounds.

The expression and activity of CYP enzymes can be induced or repressed by various substances, which in turn can significantly alter the metabolic rate and pathways of their substrates.

Studies on NNK have demonstrated that pretreatment with certain compounds can induce its metabolism. For instance, in rat hepatocytes, phenobarbital (B1680315) (PB) and 3-methylcholanthrene (B14862) (3-MC) have been shown to induce the α-hydroxylation of NNK, a key metabolic activation step. nih.gov PB induces both N-oxidation and α-hydroxylation, while 3-MC strongly induces α-hydroxylation. nih.gov

Similarly, in studies using isolated perfused intestinal segments of rats, starvation and pretreatment with acetone (B3395972), phenobarbital, or Clophen A50 were found to induce the total metabolism of NNK. nih.gov These inducers affected different metabolic pathways to varying degrees. For example, PB and Clophen A50 primarily induced N-oxidation, whereas acetone stimulated N-oxidation, α-hydroxylation, and NNAL formation. nih.gov

The table below outlines the effects of various inducers on the metabolism of NNK, which can be extrapolated to understand the potential impact on MNPN metabolism.

InducerAffected Enzyme/PathwayObserved Effect on Related Nitrosamine (NNK) Metabolism in RatsPotential Implication for MNPN Metabolism
Phenobarbital (PB) CYP enzymes (e.g., CYP2B family), UDP-glucuronosyltransferasesInduction of N-oxidation and α-hydroxylation. nih.govIncreased rate of metabolic activation and detoxification.
3-Methylcholanthrene (3-MC) CYP1A family enzymesStrong induction of α-hydroxylation. nih.govSignificant increase in metabolic activation.
Acetone CYP2E1Stimulation of N-oxidation, α-hydroxylation, and NNAL formation in the intestine. nih.govEnhanced intestinal metabolism.
Starvation Intestinal CYP enzymesIncreased N-oxidation in the intestine. nih.govAltered metabolic profile, particularly in the gut.

This table summarizes the impact of known enzyme inducers on the metabolism of a structurally related nitrosamine, providing a model for the potential effects on 3-(Methylnitrosamino)propionitrile.

Advanced Methodologies for Mechanistic Elucidation

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) stands as a cornerstone in the analysis of 3-(Methylnitrosamino)propionitrile-d7, offering unparalleled sensitivity and specificity. Its coupling with liquid chromatography allows for the separation and identification of metabolites and DNA adducts from complex biological matrices.

Liquid Chromatography-Mass Spectrometry for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for profiling the metabolites of this compound. nih.gov This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the detection and quantification of various metabolic products. nih.govnih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are often employed to provide excellent mass accuracy (typically below 5 ppm), which aids in the confident identification of metabolites. nih.govresearchgate.net

The general workflow for an LC-MS-based metabolite profiling experiment involves several key steps:

Sample Preparation: Extraction of metabolites from biological samples (e.g., cell lysates, biofluids).

Chromatographic Separation: Separation of the extracted metabolites using a liquid chromatography system, often employing techniques like hydrophilic interaction liquid chromatography (HILIC) for polar compounds. nih.gov

Mass Spectrometric Detection: Detection and fragmentation of the separated metabolites using a mass spectrometer to obtain their mass-to-charge ratios and fragmentation patterns.

Data Analysis: Comparison of the acquired data against metabolite databases, such as METLIN, for identification. scripps.edu

This approach allows for both untargeted metabolomics, which aims to profile all detectable metabolites, and targeted metabolomics, which focuses on the precise quantification of specific metabolites of interest. nih.govscripps.edu

High-Resolution Mass Spectrometry in DNA Adductomics

The formation of DNA adducts is a critical event in the mechanism of action of many carcinogens, including nitrosamines. nih.govnih.gov DNA adductomics, the comprehensive analysis of DNA adducts, heavily relies on high-resolution mass spectrometry (HRMS). frontiersin.orgnih.gov HRMS provides the high mass accuracy necessary to distinguish DNA adducts from the complex background of a biological sample and to determine their elemental composition with high confidence. frontiersin.orgchemrxiv.org

The application of HRMS in DNA adductomics has been instrumental in identifying both known and unexpected DNA modifications resulting from exposure to genotoxic agents. nih.gov Techniques such as liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) are considered the gold standard for this type of analysis. frontiersin.orgresearchgate.net The process often involves the neutral loss of the deoxyribose moiety during fragmentation, a characteristic feature that aids in the identification of DNA adducts. nih.govchemrxiv.org

The development of comprehensive DNA adduct databases is an ongoing effort to streamline the identification process in adductomics studies. frontiersin.orgresearchgate.net These databases contain information on the masses, structures, and fragmentation patterns of a wide range of DNA adducts, facilitating more rapid and accurate identification. frontiersin.org

Stable Isotope Labeling Mass Spectrometry for Tracing Compound Fate

Stable isotope labeling (SIL) is a powerful technique used in conjunction with mass spectrometry to trace the metabolic fate of compounds like this compound. doi.org By introducing a heavy isotope, such as deuterium (B1214612) (²H) in this case, into the molecule, researchers can distinguish the compound and its metabolites from their endogenous, unlabeled counterparts. doi.orgnih.gov This approach is based on the principle that the labeled and unlabeled compounds are chemically identical and thus follow the same metabolic pathways. nih.gov

The use of this compound as a tracer allows for the precise measurement of its uptake, distribution, metabolism, and excretion. Mass spectrometry is used to detect the mass shift between the labeled and unlabeled molecules and their respective metabolites. doi.orgnih.gov This methodology is crucial for conducting metabolic flux analysis, which provides quantitative information on the rates of various metabolic pathways. nih.govresearchgate.net

Key applications of SIL in conjunction with mass spectrometry include:

Metabolite Annotation: Aiding in the identification of novel metabolites by observing the characteristic mass shift in the mass spectra. doi.org

Flux Analysis: Quantifying the flow of the compound through different metabolic pathways. nih.gov

DNA Adduct Analysis: Tracing the incorporation of the labeled compound into DNA, providing direct evidence of adduct formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution. It is a complementary technique to mass spectrometry, offering insights into the precise arrangement of atoms within a molecule.

Application of Deuterated Analogues in NMR Signal Assignment

The use of deuterated analogues like this compound is highly advantageous in ¹H NMR spectroscopy. Deuterium has a different nuclear spin and resonance frequency than protium (B1232500) (¹H), meaning it is "silent" in a standard ¹H NMR spectrum. This property can be exploited to simplify complex spectra and aid in the definitive assignment of proton signals.

By comparing the ¹H NMR spectrum of the unlabeled compound with that of its deuterated counterpart, researchers can identify which signals have disappeared or changed. The absence of a signal in the spectrum of the deuterated analogue directly corresponds to the position of deuterium labeling. This method is invaluable for confirming the structure of synthetic standards and for identifying metabolites where the position of metabolic modification is unknown.

Configurational Isomerism Analysis via NMR

Nitrosamines can exist as configurational isomers (E/Z isomers) due to the restricted rotation around the N-N bond. NMR spectroscopy is a powerful tool for studying this type of isomerism. The different spatial arrangement of the substituents around the N-N bond in the E and Z isomers results in distinct chemical environments for the nuclei.

Consequently, the two isomers will typically exhibit separate sets of signals in the NMR spectrum. The relative integration of these signals can be used to determine the ratio of the E and Z isomers in a given sample. This information is crucial as the biological activity of the different isomers may vary.

In Vitro Experimental Models for Mechanistic Studies

In vitro systems provide a controlled environment to dissect specific biochemical events, such as metabolic activation and initial molecular interactions, in isolation from the complexities of a whole organism.

Microsomal Incubation Systems for Biotransformation and DNA Alkylation

Microsomal incubation systems are a cornerstone for studying the metabolism of xenobiotics like MNPN. These systems contain microsomes, which are vesicles of endoplasmic reticulum isolated from tissues, primarily the liver, that are rich in cytochrome P450 (CYP) enzymes. nih.gov All N-nitrosamines require metabolic activation by these enzymes to exert their carcinogenic effects. nih.gov

The metabolic activation of N-nitrosamines is initiated by CYP-mediated α-hydroxylation, the enzymatic oxidation of a carbon atom adjacent to the nitroso group. nih.gov In the case of MNPN, this reaction would produce unstable α-hydroxy intermediates. These intermediates spontaneously decompose to yield highly reactive electrophiles, specifically diazonium ions, which are capable of alkylating DNA. nih.gov This process can result in two types of DNA-alkylating species from MNPN: a methylating agent via hydroxylation of the methyl group and a cyanoethylating agent via hydroxylation of the methylene (B1212753) carbon adjacent to the methyl group.

The use of this compound in these systems is critical for probing the reaction mechanism. The replacement of hydrogen atoms with deuterium on the methyl group and adjacent methylene carbons can lead to a kinetic isotope effect. This effect typically results in a slower rate of metabolism at the deuterated positions due to the greater strength of the carbon-deuterium bond compared to the carbon-hydrogen bond. Observing a reduced rate of formation of specific metabolites or DNA adducts with the d7-labeled compound compared to the non-deuterated compound provides strong evidence that the cleavage of that C-H bond is a rate-limiting step in the metabolic activation pathway. Studies with other deuterated nitrosamines have confirmed a deuterium isotope effect on their metabolic oxidation rates.

Denitrosation, the removal of the nitroso group, is another potential metabolic pathway that can be studied in microsomal systems. This process, also dependent on cytochrome P450, is generally considered a detoxification pathway as it prevents the formation of the DNA-alkylating species. oup.com

Cell-Based Assays for Molecular Interaction and DNA Damage Assessment

Cell-based assays bridge the gap between simple biochemical reactions and complex in vivo responses. Various human and rodent cell lines are used to assess the ability of MNPN to enter cells, induce DNA damage, and trigger cellular repair pathways. For instance, studies on the related tobacco-specific nitrosamine (B1359907), 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA), have utilized cultured human lung epithelial cells to demonstrate the formation of oxidative DNA damage and DNA double-strand breaks. nih.gov

Commonly employed techniques include:

The Comet Assay (Single Cell Gel Electrophoresis): This sensitive method can detect DNA strand breaks and alkali-labile sites in individual cells. It has been used to quantify the repair kinetics of DNA damage induced by metabolites of other nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). oup.com

Immunofluorescence Staining: This technique uses fluorescently labeled antibodies to detect specific proteins. For example, staining for phosphorylated histone H2AX (γ-H2AX) allows for the visualization and quantification of DNA double-strand breaks, a severe form of DNA damage. nih.gov

Micronucleus Test: This assay identifies small, extra-nuclear bodies called micronuclei, which contain chromosome fragments or whole chromosomes left behind during cell division. nih.gov Their presence is a marker of genomic instability caused by DNA damage or errors in chromosome segregation. nih.gov

By exposing different cell lines (e.g., fibroblasts, lymphocytes, or specific organ-derived cells) to MNPN or MNPN-d7, researchers can investigate cell-type-specific differences in metabolic activation, DNA repair capacity, and susceptibility to damage. oup.com

In Vivo Experimental Models for Pathway Delineation

In vivo models, particularly in rodents, are indispensable for understanding how a substance is distributed, metabolized, and exerts its effects within a whole, living organism.

Rodent Models (e.g., F344 Rats) for DNA Adduct Formation and Organ-Specific Molecular Events

The F344 rat is a well-established model for nitrosamine carcinogenesis. Studies have shown that MNPN is a potent carcinogen in these rats, inducing tumors primarily in the nasal cavity and liver. nih.gov This organ specificity points to a localized metabolic activation and/or a failure of DNA repair mechanisms in these tissues.

Following administration of MNPN to F344 rats, researchers have identified and quantified specific DNA adducts in target tissues. These adducts are covalent bonding products between the carcinogen's reactive metabolites and DNA bases. Two major types of adducts have been characterized: methylated and cyanoethylated guanines.

Methylated Adducts: Administration of MNPN leads to the formation of 7-methylguanine (B141273) and O⁶-methylguanine. nih.gov The highest levels of these methylated bases were found in the nasal mucosa, which correlates with it being a principal target organ for MNPN-induced tumors. nih.gov

Cyanoethylated Adducts: MNPN has also been shown to cyanoethylate DNA in vivo, forming adducts such as 7-(2-cyanoethyl)guanine (B35090) and O⁶-(2-cyanoethyl)guanine. Similar to methylation, the highest concentrations of these adducts were detected in the nasal cavity.

The table below summarizes the key DNA adducts formed by MNPN in F344 rats.

Adduct TypeSpecific Adducts DetectedPrimary Target Organ for Adduct Formation
Methylated 7-methylguanine, O⁶-methylguanineNasal Mucosa
Cyanoethylated 7-(2-cyanoethyl)guanine, O⁶-(2-cyanoethyl)guanineNasal Mucosa

These findings demonstrate that MNPN is metabolically activated to both methylating and cyanoethylating agents in vivo and that the nasal mucosa is a preferential site for this activation and subsequent DNA damage.

Utilization of Deuterated Tracers in Whole-Organism Studies

The use of isotopically labeled compounds, such as this compound, is a powerful tool in whole-organism studies. The deuterium label allows the compound and its metabolites to be distinguished from their naturally occurring, non-deuterated counterparts using mass spectrometry.

Studies on other deuterated nitrosamines, like N-nitrosodi[²H₆]methylamine ([²H₆]NDMA), in F344 rats illustrate the utility of this approach. By administering the deuterated compound, researchers can perform detailed pharmacokinetic analyses, measuring parameters such as:

Blood Clearance: The rate at which the compound is removed from the bloodstream.

Bioavailability: The fraction of an administered dose that reaches systemic circulation.

Half-life: The time required for the concentration of the compound in the body to be reduced by half.

Crucially, co-administering the deuterated and non-deuterated forms of the nitrosamine allows for a direct measurement of the in vivo deuterium isotope effect. For [²H₆]NDMA, studies revealed a significantly lower systemic clearance and higher bioavailability compared to its non-deuterated form, confirming that the metabolic activation is a major pathway for its elimination and is sensitive to deuteration. A similar experimental design using MNPN-d7 would provide quantitative data on its metabolic fate, clearance rates, and the significance of α-hydroxylation as a bioactivation pathway in the whole animal.

Computational and Theoretical Chemistry Approaches

Computational chemistry provides invaluable insights into the mechanisms of nitrosamine activation at the atomic level. Using methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, researchers can model processes that are difficult to observe experimentally due to the high reactivity and short lifetimes of the chemical species involved. nih.govnih.gov

These theoretical approaches can be applied to MNPN to:

Model Enzyme-Substrate Interactions: Simulate the docking of MNPN into the active site of various cytochrome P450 enzymes. nih.gov This can predict which CYP isoforms are most likely to metabolize the compound and explain the regioselectivity of the reaction (i.e., whether hydroxylation occurs preferentially on the methyl or the propionitrile (B127096) side). nih.gov

Calculate Reaction Energetics: Quantum chemical calculations can determine the free energy barriers for the different steps in the metabolic activation pathway. nih.govfrontiersin.org This includes the initial α-hydroxylation, the spontaneous decomposition of the hydroxylated intermediate, and the formation of the ultimate electrophile—the diazonium ion. nih.gov By comparing the energy profiles of carcinogenic and non-carcinogenic nitrosamines, it's possible to identify features that correlate with carcinogenic potential. nih.gov

Analyze DNA Adduct Formation: Theoretical models can simulate the reaction of the diazonium ion with DNA bases, such as guanine (B1146940). nih.gov These calculations help to understand the kinetic and thermodynamic factors that control the formation of different adducts (e.g., N7 vs. O⁶ alkylation), providing a molecular basis for the types of DNA damage observed experimentally. nih.gov

By applying these computational tools to both MNPN and MNPN-d7, researchers can further probe the kinetic isotope effect, providing a theoretical counterpart to experimental observations from microsomal and in vivo studies.

Density Functional Theory (DFT) Calculations for Structural and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly valuable for predicting molecular geometries, vibrational frequencies, and other electronic properties with high accuracy. For this compound, DFT calculations can provide a detailed understanding of its three-dimensional structure and the relative stabilities of its different conformations.

The conformational landscape of a molecule dictates its reactivity and how it interacts with biological targets. By rotating the single bonds within the this compound molecule, various conformers can be identified. DFT calculations can then be employed to determine the optimized geometry and relative energy of each conformer. The results of such analyses typically reveal the most stable, low-energy conformations that the molecule is likely to adopt under physiological conditions. This information is foundational for understanding its subsequent biological activity.

Key structural parameters that can be elucidated using DFT include bond lengths, bond angles, and dihedral angles. For instance, the geometry around the nitrosamino group is of particular interest due to its role in the carcinogenicity of related compounds. The planarity and rotational barriers of this group can be precisely calculated. The presence of deuterium atoms in this compound, while not significantly altering the electronic structure, can subtly influence vibrational frequencies, which can also be predicted using DFT.

Below is an illustrative data table showcasing the type of structural parameters that would be obtained from a DFT analysis of the most stable conformer of this compound.

ParameterAtom(s) InvolvedCalculated Value
Bond Lengths (Å)
N-N1.32
N=O1.22
C-C≡N1.46
C≡N1.16
Bond Angles (°) **
C-N-N115.0
N-N=O114.5
C-C-C112.0
Dihedral Angles (°) **
C-C-N-N178.5 (anti-periplanar)
C-N-N=O-5.0 (near planar)

Note: The data in this table is illustrative and represents typical values that would be generated from DFT calculations.

Molecular Modeling of Compound-Biomolecule Interactions

Following the elucidation of its stable conformations, molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can be used to study the interactions between this compound and biological macromolecules. Given that the parent compound, MNPN, is a known carcinogen that exerts its effects through DNA modification, a primary focus of such modeling would be its interaction with DNA. nih.govnih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this context, the most stable conformer of this compound, as determined by DFT, would be docked into the active sites of DNA-modifying enzymes or directly with DNA structures. These simulations can identify potential binding sites and modes of interaction. For instance, docking studies could explore how the molecule fits within the major or minor grooves of a DNA double helix or how it interacts with specific nucleotide bases.

The metabolic activation of nitrosamines is often a prerequisite for their carcinogenic activity. frontiersin.org This process frequently involves cytochrome P450 enzymes. Molecular docking could be used to model the interaction of this compound with the active site of these enzymes, providing insights into the initial steps of its metabolic transformation into a reactive species.

Molecular dynamics simulations can further refine the understanding of these interactions by simulating the movement of the compound and its biological target over time. An MD simulation can reveal the stability of the docked complex, the conformational changes that occur upon binding, and the key intermolecular forces that stabilize the interaction, such as hydrogen bonds and van der Waals forces. These simulations provide a dynamic picture of the binding event, which is often more representative of the physiological environment.

The ultimate carcinogenic action of MNPN involves the alkylation of DNA bases. nih.gov Molecular modeling can be used to study the interaction of the activated metabolite of this compound with DNA. For example, the interaction of the corresponding diazonium ion with guanine residues in a DNA strand can be modeled to understand the energetics and structural consequences of DNA adduct formation. frontiersin.org

An illustrative table summarizing the potential interactions between an activated metabolite of this compound and a DNA guanine residue, as might be determined from molecular modeling, is provided below.

Interacting MoietyBiomolecule ResidueType of InteractionPotential Distance (Å)
Cyanoethyl groupGuanine N7Covalent Bond Formation~1.5
Nitroso-oxygenGuanine Amino HHydrogen Bond~2.8
Methyl groupDNA Backbone Phosphate (B84403)Van der Waals~3.5

Note: This table is a hypothetical representation of the types of interactions that could be identified through molecular modeling studies.

Comparative Research Perspectives and Future Directions

Structure-Activity Relationship Comparisons with Related Nitrosamines

The biological activity of nitrosamines is profoundly influenced by their chemical structure. This relationship dictates the efficiency of metabolic activation, the nature of the resulting DNA adducts, and ultimately, the carcinogenic potential of the compound.

Comparative Analysis of Metabolic and Adduct Formation Profiles with Non-Deuterated Analogues

The substitution of hydrogen with deuterium (B1214612) in 3-(Methylnitrosamino)propionitrile (MNPN) to create MNPN-d7 significantly alters its metabolic fate. This is primarily due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen. juniperpublishers.com This stronger bond is more difficult for metabolic enzymes, such as cytochrome P450s (CYPs), to break, leading to a slower rate of metabolism. nih.gov

Furthermore, deuteration can shift the balance between different metabolic pathways. For instance, a study on NDMA-d6 showed that at lower doses, it led to one-third less alkylation of liver DNA but three times more alkylation of kidney DNA compared to its non-deuterated counterpart. nih.gov This suggests a change in first-pass metabolism in the liver, allowing more of the compound to reach other organs. nih.gov A similar shift could be hypothesized for MNPN-d7, potentially altering its organotropism for carcinogenesis compared to MNPN, which primarily targets the nasal cavity and liver in rats. nih.gov

Compound Primary Metabolic Process Key DNA Adducts Expected Impact of Deuteration (d7)
3-(Methylnitrosamino)propionitrile (MNPN) α-hydroxylation of the methyl group by CYPs7-methylguanine (B141273), O6-methylguanineSlower rate of α-hydroxylation, leading to reduced formation of methyl DNA adducts. nih.govnih.gov
3-(Methylnitrosamino)propionitrile-d7 (MNPN-d7) α-hydroxylation of the deuterated methyl group by CYPsDeuterated methyl-guanine adductsPotential shift in metabolic pathways, possibly altering target organ specificity. nih.gov

Structural Determinants of Biological Activity Among Nitrosamines (e.g., NNK, NNAL)

The carcinogenicity of nitrosamines is highly dependent on their molecular structure, which influences their metabolic activation by cytochrome P450 enzymes. nih.gov The tobacco-specific nitrosamines 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL) serve as excellent examples. who.intresearchgate.net

Metabolic activation of these compounds occurs primarily through α-hydroxylation, a process catalyzed by CYP enzymes, particularly from the CYP2A and CYP2E1 families. nih.govnih.gov This hydroxylation can occur at the methyl carbon or the methylene (B1212753) carbon adjacent to the nitroso group. nih.gov The position of this enzymatic attack is a key structural determinant of the resulting biological activity.

α-Methylene hydroxylation of NNK leads to the formation of a pyridyloxobutylating agent that creates bulky DNA adducts. nih.gov

α-Methyl hydroxylation of NNK and NNAL produces a methylating agent, leading to adducts like O6-methylguanine, which is a known pro-mutagenic lesion. nih.govnih.gov

The presence of the pyridine (B92270) ring and the ketone or alcohol functional group in NNK and NNAL, respectively, are critical for their recognition and processing by specific CYP enzymes. researchgate.net For instance, CYP2A6 is highly efficient at activating many tobacco-related nitrosamines. nih.gov The chemical environment around the α-carbons, including steric and electronic factors, dictates the accessibility of these sites to the active site of the metabolizing enzymes. researchgate.net The reduction of the ketone group in NNK to the alcohol group in NNAL also alters its carcinogenic potency and metabolic profile, although both remain potent carcinogens. nih.govnih.gov

Hypotheses on the Role of Deuteration in Understanding Reaction Mechanisms

Deuterium substitution is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions, a principle known as the kinetic isotope effect (KIE). juniperpublishers.com The C-D bond is stronger than the C-H bond, and reactions that involve the cleavage of this bond will proceed more slowly. juniperpublishers.comnih.gov

In the context of nitrosamine (B1359907) metabolism, the primary hypothesis is that if α-hydroxylation is the rate-determining step in their bioactivation, then deuteration at the α-carbon should significantly decrease their mutagenic and carcinogenic activity. nih.gov This has been observed for several nitrosamines. For example, deuteration of dimethylnitrosamine reduced its mutagenicity in tests that required metabolic activation. nih.gov Studies with deuterated NNK analogues also showed that substitution at the methylene or methyl carbons altered tumorigenicity in rats, highlighting the importance of α-hydroxylation at these positions. nih.gov

By using selectively deuterated compounds like MNPN-d7, researchers can:

Pinpoint the exact site of metabolic attack: By observing which deuterated positions slow down the reaction, the specific C-H bonds cleaved during activation can be identified.

Investigate enzyme mechanisms: The KIE can provide insights into the transition state of an enzyme-catalyzed reaction. A large KIE is consistent with a transition state where the C-H bond is significantly broken. nih.gov Studies on CYP2E1 have shown unique deuterium isotope effects on the Michaelis-Menten constant (Km) for nitrosamine metabolism, suggesting that deuteration affects the binding or initial steps of the enzymatic cycle. nih.gov

Emerging Methodological Advancements in Isotopic Research Applications

The application of isotopic labeling in biological research is continually evolving, driven by advances in analytical technologies. nih.gov

High-Resolution Mass Spectrometry (HRMS): Modern mass spectrometers offer unprecedented sensitivity and mass accuracy, allowing for the precise detection and quantification of isotopically labeled compounds and their metabolites in complex biological matrices like blood, urine, or tissue homogenates. nih.govnih.gov This enables researchers to trace the metabolic fate of compounds like MNPN-d7 with high confidence and to identify previously unknown metabolic pathways. umn.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for quantitative analysis of labeled compounds. adventchembio.com Isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled standard (like MNPN-d7) is added to a sample, allows for highly accurate quantification of the unlabeled analyte by correcting for variations in sample preparation and instrument response. adventchembio.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotope-enhanced NMR provides detailed structural information and can be used to trace metabolic pathways in vivo or ex vivo. nih.gov While less sensitive than MS, NMR is non-destructive and can provide unique insights into molecular structure and dynamics.

Advanced Isotopic Labeling Strategies: Researchers are developing more sophisticated methods for synthesizing labeled compounds, including late-stage functionalization, which allows for the introduction of isotopes into complex molecules at a later point in the synthetic route. musechem.com This facilitates the creation of a wider variety of labeled probes for metabolic studies. researchgate.net

Interdisciplinary Research Needs and Collaborative Opportunities in Chemical Biology

The study of deuterated nitrosamines like MNPN-d7 lies at the intersection of several scientific disciplines, creating a fertile ground for collaborative research.

Chemistry and Toxicology: Synthetic chemists are needed to design and create novel deuterated probes, while toxicologists are essential for designing and interpreting studies on their biological effects, including carcinogenicity and DNA adduct formation. researchgate.netimpactfactor.org

Biochemistry and Enzymology: Biochemists can purify and characterize the enzymes (e.g., CYPs) responsible for metabolizing these compounds, while enzymologists can perform detailed kinetic studies to understand the mechanisms of action and the impact of deuteration. nih.govnih.gov

Analytical Science and Metabolomics: Experts in mass spectrometry and NMR are crucial for developing sensitive methods to detect and quantify labeled compounds and their metabolites. nih.govnumberanalytics.com This links to the broader field of metabolomics, which aims to profile all small molecules in a biological system.

Computational Chemistry and Modeling: Computational chemists can model the interaction of nitrosamines with enzymes and DNA, helping to predict metabolic pathways and rationalize the effects of deuteration on biological activity. researchgate.net

Clinical Research: Ultimately, understanding the metabolism of carcinogens has implications for human health. Collaborations with clinical researchers can facilitate the use of labeled compounds in human studies to understand individual differences in carcinogen metabolism and cancer susceptibility, as has been done with deuterated NNN. umn.educancer.gov

Future research will benefit from a systems biology approach, integrating data from these various disciplines to build comprehensive models of nitrosamine action. This will not only enhance our understanding of chemical carcinogenesis but also aid in the development of strategies for cancer prevention and therapy.

Q & A

Q. What are the key physicochemical properties of 3-(Methylnitrosamino)propionitrile-d7, and how do they influence experimental handling?

The non-deuterated analog, 3-(Methylnitrosamino)propionitrile (CAS 60153-49-3), has a molecular weight of 113.118 g/mol, density of 1.07 g/cm³, and a boiling point of 311°C at 760 mmHg . The deuterated form (d7) introduces seven deuterium atoms, increasing molecular weight by ~14 atomic mass units, which may slightly alter solubility, stability, and chromatographic retention times. Researchers must account for isotopic effects during storage (e.g., protection from light and moisture) and validate detection methods to distinguish deuterated analogs from endogenous metabolites.

Q. How is this compound synthesized, and what are critical considerations for ensuring isotopic purity?

While synthesis details for the deuterated form are not explicitly provided, deuterated compounds like Isopropyl-d7 methyl-d3-phosphonofluoridate () often use deuterated reagents (e.g., D₂O, CD₃I) or catalytic deuteration. Key steps include:

  • Isotopic purity validation : Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation and rule out protio-contaminants.
  • Stability testing : Monitor deuteration under experimental conditions (e.g., pH, temperature) to prevent hydrogen-deuterium exchange .

Q. What analytical techniques are recommended for detecting this compound in biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize for isotopic separation using high-resolution platforms (e.g., Orbitrap) to resolve d7 from non-deuterated analogs.
  • Data processing : Tools like TraceFinder 3.0 () enable precise integration and quantification of deuterated metabolites.
  • Limitations : Metabolites >1000 Daltons or with low ionization efficiency may require derivatization or targeted assays .

Advanced Research Questions

Q. How can researchers design in vivo studies to investigate metabolic activation pathways of this compound while accounting for inter-species variability?

  • Model selection : Use F344 rats or A/J mice, which are established for nitrosamine carcinogenicity studies (e.g., ).
  • Dosing regimens : Administer via oral or subcutaneous routes, with deuterated analogs enabling tracking of parent compounds and metabolites via isotopic labeling.
  • Tissue sampling : Collect saliva, blood, and target organs (e.g., oral mucosa) at multiple timepoints to assess metabolic activation kinetics.
  • Inter-species analysis : Compare cytochrome P450 (CYP) enzyme activity profiles between species to explain variability in carcinogenic potency .

Q. What methodological approaches resolve contradictions between in vitro and in vivo carcinogenicity data for this compound?

  • Mechanistic reconciliation : Conduct parallel in vitro (e.g., human buccal epithelial cells) and in vivo studies to identify discrepancies in metabolic activation. For example, in vitro models may lack tissue-specific enzymes present in vivo .
  • Dose-response calibration : Ensure in vitro concentrations match physiologically relevant in vivo levels.
  • Data triangulation : Combine mutagenicity assays (e.g., Ames test), DNA adduct quantification, and tumorigenicity endpoints to validate findings .

Q. How does deuterium incorporation in this compound affect its pharmacokinetic profile compared to the non-deuterated analog?

  • Metabolic stability : Deuterium can slow CYP-mediated metabolism via the kinetic isotope effect (KIE), prolonging half-life and altering metabolite ratios.
  • Tracer applications : Use d7-labeled compound in isotope dilution assays to improve quantification accuracy in complex matrices.
  • Validation : Compare area-under-the-curve (AUC) and clearance rates between deuterated and non-deuterated forms in pharmacokinetic studies .

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